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Compound of Interest

Compound Name:

Benzyl(2-

hydroxyethyl)dimethylammonium

chloride

CAS No.: 7221-40-1

Cat. No.: B1597992

Get Quote

Executive Summary
This technical guide provides an in-depth spectral analysis of Benzyl(2-
hydroxyethyl)dimethylammonium chloride (Commonly associated with CAS 7221-40-1). As

a functionalized quaternary ammonium compound (QAC), this molecule serves critical roles as

a cationic surfactant, phase transfer catalyst, and antimicrobial agent.

Critical Note on Registry Numbers: The user-provided CAS 16961-33-8 is frequently

associated in databases with Fluosilicic acid or related inorganic fluorides. For the organic

ammonium salt described in this topic, CAS 7221-40-1 is the standard registry number. This

guide focuses exclusively on the organic QAC structure.

Effective characterization requires distinguishing the diagnostic signals of the quaternary

nitrogen environment and the hydroxyethyl tail, which are prone to solvent-dependent shifts

(e.g., D₂O vs. DMSO-d₆).
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Molecular Architecture & Theoretical Basis
Understanding the electronic environment is a prerequisite for accurate spectral assignment.

The molecule consists of a quaternary nitrogen center bearing four distinct substituents:

Benzyl Group: Provides strong diamagnetic anisotropy (ring current), deshielding the

benzylic methylene protons.

2-Hydroxyethyl Group: Introduces exchangeable protons (-OH) and an ethylene backbone

with distinct electronegativity gradients.

Two Methyl Groups: Chemically equivalent, providing a strong diagnostic singlet.

Chloride Anion: Acts as the counterion; in non-polar solvents, it can form tight ion pairs,

slightly affecting chemical shifts.

Structural Visualization
The following diagram illustrates the molecular connectivity and the synthesis pathway, which

informs impurity profiling (e.g., unreacted benzyl chloride).
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Figure 1: Synthesis pathway via quaternization of tertiary amine, highlighting the origin of

potential impurities.

Experimental Protocols
To ensure reproducibility and data integrity (E-E-A-T), the following sample preparation

protocols are recommended.
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Nuclear Magnetic Resonance (NMR) Preparation
Solvent Selection:

DMSO-d₆ (Recommended): Prevents rapid exchange of the hydroxyl proton, allowing

observation of the -OH signal (triplet) and preventing overlap of water peaks with the

methylene signals.

D₂O: Acceptable for routine purity checks but will obliterate the -OH signal due to

deuterium exchange.

Concentration: 10–15 mg of sample in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO quintet at

2.50 ppm).

Infrared Spectroscopy (IR) Preparation
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to the

hygroscopic nature of quaternary ammonium salts.

Pre-treatment: Dry sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface

moisture, which can obscure the structural -OH band.

Spectral Data Analysis
Proton NMR (¹H NMR)
Solvent: DMSO-d₆ | Frequency: 400 MHz (Nominal)

The spectrum is characterized by the desymmetrization of the ethyl chain and the strong

deshielding effect of the cationic nitrogen.
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Assignment
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Mechanistic
Insight

Ar-H 7.40 – 7.65 Multiplet 5H -

Aromatic ring

protons;

typical

benzylic

pattern.

Ph-CH₂-N⁺ 4.65 Singlet 2H -

Significantly

deshielded by

both the

aromatic ring

current and

the cationic

nitrogen.

-OH 5.30 – 5.50 Triplet (br) 1H ~5.0

Visible in dry

DMSO;

disappears in

D₂O. Coupled

to adjacent

CH₂.

-CH₂-O- 3.85 – 3.95 Multiplet 2H -

Deshielded

by oxygen

electronegati

vity.

N⁺-CH₂- 3.45 – 3.55 Multiplet 2H -

Deshielded

by N⁺;

typically

upfield of the

O-CH₂ group.

N⁺-(CH₃)₂ 3.05 – 3.15 Singlet 6H - Diagnostic

strong

singlet.

Chemical
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shift is

sensitive to

concentration

and

counterion.

Analyst Note: If unreacted Benzyl chloride is present, look for a singlet at 4.56 ppm (CDCl₃) or

slightly shifted in DMSO. This often overlaps with the product's benzylic peak, so integration

ratios are critical.

Carbon-13 NMR (¹³C NMR)
Solvent: DMSO-d₆ | Decoupling: Proton-decoupled

Assignment Chemical Shift (δ, ppm) Environment Description

Ar-C (Ipso) 133.0 – 133.5

Quaternary aromatic carbon

attached to the methylene

bridge.

Ar-C 128.0 – 131.0
Remaining aromatic carbons

(Ortho, Meta, Para).

Ph-CH₂-N⁺ 66.0 – 68.0
Benzylic carbon; deshielded by

N⁺.

-CH₂-OH 55.0 – 56.0 Carbon attached to oxygen.

N⁺-CH₂- 63.0 – 65.0
Methylene adjacent to

quaternary nitrogen.

N⁺-(CH₃)₂ 49.0 – 51.0
Methyl carbons; high intensity

signal.
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Fourier Transform Infrared (FT-IR)
Mode: ATR (Solid State)

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3250 – 3450 O-H
Broad stretching vibration (H-

bonded).

3010 – 3060 C-H (Ar)
Aromatic C-H stretching

(weak).

2920 – 2980 C-H (Alk)
Asymmetric/Symmetric

methyl/methylene stretching.

1450 – 1490 C=C (Ar)
Aromatic ring skeletal

vibrations.

1050 – 1080 C-O Primary alcohol C-O stretch.

700 & 750 C-H (Bend)
Monosubstituted benzene (out-

of-plane bending).

Quality Control & Impurity Profiling Workflow
In drug development and high-purity applications, detecting the starting material (Benzyl

Chloride) is mandatory due to its alkylating potential (genotoxicity).
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Figure 2: Logical decision tree for NMR-based purity assessment.
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To cite this document: BenchChem. [Comprehensive Spectral Characterization: Benzyl(2-
hydroxyethyl)dimethylammonium Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1597992/docs#comprehensive-spectral-
characterization-benzyl-2-hydroxyethyl-dimethylammonium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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